molecular formula C26H34O9 B13899379 Deacetylnomilinic acid CAS No. 35930-21-3

Deacetylnomilinic acid

Cat. No.: B13899379
CAS No.: 35930-21-3
M. Wt: 490.5 g/mol
InChI Key: OZOFRBKHLATMMU-UHFFFAOYSA-N
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Description

Deacetylnomilinic acid (C₂₆H₃₄O₉, molecular weight 490.22) is a limonoid triterpenoid predominantly found in Citrus species, including oranges, grapefruits, and related hybrids . Structurally, it belongs to the limonin group of citrus limonoids (CLs), characterized by a tetracyclic triterpene backbone modified through oxidation and lactonization. It serves as a biosynthetic precursor to other CLs like limonin and nomilin, derived from the oxidation of squalene epoxide via lanostadienols . This compound is notable for its β-hydroxy-ε-lactone ring system and lacks the acetyl group present in its congener nomilinic acid .

Properties

CAS No.

35930-21-3

Molecular Formula

C26H34O9

Molecular Weight

490.5 g/mol

IUPAC Name

3-[11-(furan-3-yl)-5-(2-hydroxypropan-2-yl)-2,6,10-trimethyl-3,13-dioxo-12,15-dioxatetracyclo[8.5.0.01,14.02,7]pentadecan-6-yl]-3-hydroxypropanoic acid

InChI

InChI=1S/C26H34O9/c1-22(2,32)15-10-17(28)25(5)14(24(15,4)16(27)11-18(29)30)6-8-23(3)19(13-7-9-33-12-13)34-21(31)20-26(23,25)35-20/h7,9,12,14-16,19-20,27,32H,6,8,10-11H2,1-5H3,(H,29,30)

InChI Key

OZOFRBKHLATMMU-UHFFFAOYSA-N

Canonical SMILES

CC12CCC3C(C(CC(=O)C3(C14C(O4)C(=O)OC2C5=COC=C5)C)C(C)(C)O)(C)C(CC(=O)O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Limonoids

Structural Relationships

Deacetylnomilinic acid shares core structural features with other CLs but differs in substituents and oxidation states:

  • Limonin (C₂₆H₃₀O₈): Contains a furan ring at C-17 and a tetrahydrofuran moiety, whereas this compound features a β-hydroxy-ε-lactone and lacks the furan ring .
  • Nomilin (C₂₈H₃₄O₉): Includes an acetylated hydroxyl group at C-1, absent in this compound .
  • Deacetylnomilin (C₂₆H₃₂O₈): A reduced form of limonin, sharing the lactone ring but differing in side-chain hydroxylation .
  • Nomilinic Acid (C₂₈H₃₆O₁₀): Contains an acetyl group at C-1, distinguishing it from this compound .

Physicochemical Properties

Compound Molecular Formula Molecular Weight Solubility (Water) Key Functional Groups
This compound C₂₆H₃₄O₉ 490.22 Low β-hydroxy-ε-lactone, carboxylic acid
Limonin C₂₆H₃₀O₈ 470.52 Very low Furan ring, tetrahydrofuran
Nomilin C₂₈H₃₄O₉ 514.57 Low Acetylated hydroxyl, lactone
Deacetylnomilin C₂₆H₃₂O₈ 472.53 Moderate Lactone, hydroxyl groups

This compound’s glucosylated derivatives (e.g., this compound-17-β-D-glucoside) exhibit enhanced water solubility compared to the aglycone form, facilitating bioavailability .

Occurrence and Concentration in Natural Sources

This compound is primarily found in citrus seeds, peels, and industrial byproducts, though at lower concentrations than other limonoids:

  • Citrus trifoliata : 2 ppm in peels vs. 390 ppm for limonin .
  • Hanaju Seeds : High glucoside content (470 mg/100 g dry weight) compared to aglycones .

Bioactivity and Pharmacological Comparison

Anticancer Activity

  • This compound: Induces apoptosis in breast and colon cancer cells by modulating glutathione-S-transferase (GST) and quinone reductase (QR) activity .
  • Limonin: Exhibits broad-spectrum anticancer effects but lower potency in GST activation compared to this compound .
  • Nomilin Glucoside: Shows superior cytotoxicity (IC₅₀ ~10 µM) against cancer cells compared to its aglycone .

Antioxidant and Anti-inflammatory Effects

  • This compound demonstrates moderate antioxidant activity, weaker than flavonoids like naringin or hesperidin but comparable to limonin .
  • In bergamot extracts, it synergizes with polyphenols to reduce oxidative stress markers .

Commercial and Research Significance

  • Cost : Priced at ¥4,650/5 mg, reflecting its rarity and complex extraction process .
  • Applications : Explored in nutraceuticals for cancer prevention and as a bioactive additive in functional foods .

Q & A

Q. How is deacetylnomilinic acid isolated and identified from citrus sources?

Isolation typically involves Soxhlet extraction using methanol, followed by liquid-liquid partitioning with dichloromethane and water. The aqueous fraction is analyzed via HPLC-UV-MS/MS with a reversed-phase C18 column (150 mm × 4.6 mm, 5 µm) and gradient elution (0.1% aqueous trifluoroacetic acid to acetonitrile over 65 minutes). Structural confirmation relies on MS/MS fragmentation (e.g., [M-H]⁻ ions at m/z 489.2130) and UV spectra, as described in studies on Persian lime seeds .

Q. What are the key physicochemical properties of this compound relevant to bioavailability studies?

Critical properties include a molecular weight of 489.21 g/mol (C₂₆H₃₄O₉), pKa < 4 (indicating high acidity), Log P of -2.2 (hydrophilicity), and pH 7.4 solubility of 0.12 mg/mL. These parameters influence its absorption and metabolic stability, with low Log D (-5.9 at pH 7.4) suggesting limited membrane permeability .

Q. Which analytical techniques are standard for characterizing this compound in complex matrices?

High-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) are essential. For instance, HRMS in negative ESI mode detects [M-H]⁻ at m/z 489.2130 (±1.6 ppm error), while NMR confirms substituent positions (e.g., glucoside linkages at C-17). MestReNova software is commonly used for spectral processing .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s anticancer mechanisms?

In vitro assays measuring glutathione-S-transferase (GST) and quinone reductase (QR) induction are critical. For example, treat HepG2 cells with 10–100 µM this compound and quantify enzyme activity via spectrophotometry. Include positive controls (e.g., sulforaphane) and validate results with dose-response curves (IC₅₀ calculations) .

Q. What experimental strategies address contradictions in reported bioactivity data for this compound?

Discrepancies in antioxidant vs. pro-oxidant effects may arise from assay conditions (e.g., DCFH-DA vs. ABTS assays). Standardize protocols by controlling pH (7.4), incubation time (30–60 min), and cell lines. Cross-validate using orthogonal methods, such as ROS quantification via flow cytometry .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Synthesize analogs with modifications at C-17 (e.g., replacing β-D-glucopyranoside with methyl esters) and test GST/QR induction. Compare Log P (via shake-flask method) and cytotoxicity (MTT assay) to correlate hydrophilicity with activity. Prioritize derivatives showing >2-fold enzyme induction at non-toxic doses (IC₅₀ > 50 µM) .

Methodological Considerations

Q. How should researchers validate the purity of this compound in pharmacological studies?

Use triple-phase validation: (1) HPLC-DAD (purity ≥95% at 254 nm), (2) HRMS (mass error <2 ppm), and (3) ¹H/¹³C NMR (compare with reference spectra). For glycosylated derivatives, confirm anomeric proton coupling constants (J = 7–8 Hz for β-configuration) .

Q. What statistical approaches are recommended for analyzing dose-dependent bioactivity data?

Apply nonlinear regression (e.g., GraphPad Prism) to calculate EC₅₀/IC₅₀ values. Use one-way ANOVA with Tukey’s post-hoc test for multi-group comparisons. Report 95% confidence intervals and effect sizes (Cohen’s d) to quantify significance .

Addressing Data Reproducibility

Q. How can extraction variability be minimized when isolating this compound from plant material?

Standardize citrus seed sources (e.g., Citrus limettioides), solvent ratios (methanol:water, 7:3 v/v), and partition steps (3×200 mL dichloromethane). Monitor yield via UPLC-MS/MS and normalize to dry weight .

Q. What protocols ensure reproducibility in enzyme induction assays?

Pre-incubate cells with 5 mM NAC (N-acetylcysteine) to mitigate oxidative stress artifacts. Use triplicate technical replicates and include inter-assay controls (e.g., pooled cell lysates). Publish raw data (e.g., absorbance values) in supplementary materials .

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